2-Amino-5-chloropyridine-4-thiol
Description
Contextual Overview of Pyridine-Thiol Scaffolds in Modern Organic Chemistry
Pyridine-thiol scaffolds are a class of sulfur-containing heterocyclic compounds that have garnered considerable attention in contemporary organic synthesis. drugbank.comwikipedia.org The incorporation of a thiol group onto the pyridine (B92270) ring introduces a nucleophilic sulfur atom, which can participate in a variety of chemical transformations. These scaffolds are integral to the development of novel pharmaceuticals and functional materials due to their unique electronic properties and ability to coordinate with metal ions. ashdin.comnih.gov The tautomeric nature of pyridinethiones, existing in equilibrium with their thiol form, further expands their reactivity profile. wikipedia.org
Strategic Importance of Halogenated Aminopyridines as Versatile Synthons
Halogenated aminopyridines are invaluable building blocks in organic synthesis, serving as precursors to a multitude of more complex molecular architectures. mdpi.comchemicalbook.com The presence of a halogen atom provides a reactive handle for cross-coupling reactions, nucleophilic substitutions, and other transformations, allowing for the strategic introduction of various functional groups. mdpi.com The amino group, on the other hand, can be readily modified or can direct the regioselectivity of subsequent reactions. This dual functionality makes halogenated aminopyridines highly sought-after synthons in the construction of biologically active compounds and advanced materials. mdpi.comnih.gov
Historical Trajectories and Emerging Research Paradigms in the Chemistry of 2-Amino-5-chloropyridine-4-thiol
The study of this compound is a relatively recent development, building upon the foundational knowledge of pyridine chemistry. Initial research focused on the synthesis and basic characterization of this and related compounds. More recent research has shifted towards exploring its potential in various applications, driven by the unique interplay of its three functional groups. Current research paradigms are focused on leveraging the specific reactivity of the amino, chloro, and thiol groups to design and synthesize novel compounds with tailored properties.
Scope and Objectives of Contemporary Research on this compound
Modern research on this compound is primarily directed towards two key areas: medicinal chemistry and materials science. In medicinal chemistry, the objective is to utilize this scaffold to develop new therapeutic agents, particularly kinase inhibitors, anti-inflammatory drugs, and antimicrobial compounds. In materials science, the focus is on its application in the creation of coordination polymers and other functional materials with unique optical and electronic properties. The overarching goal is to fully exploit the synthetic versatility of this compound to address challenges in these fields.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H5ClN2S |
|---|---|
Molecular Weight |
160.63 g/mol |
IUPAC Name |
2-amino-5-chloro-1H-pyridine-4-thione |
InChI |
InChI=1S/C5H5ClN2S/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H3,7,8,9) |
InChI Key |
UGIGARWIDVRLNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C(C1=S)Cl)N |
Origin of Product |
United States |
Synthesis and Characterization
The preparation of 2-Amino-5-chloropyridine-4-thiol can be approached through multi-step synthetic sequences, often starting from readily available pyridine (B92270) derivatives. A common strategy involves the introduction of the amino and chloro substituents onto the pyridine ring, followed by the installation of the thiol group.
For instance, a plausible route could begin with the chlorination of 2-aminopyridine (B139424). The selective monochlorination of 2-aminopyridine to yield 2-amino-5-chloropyridine (B124133) can be achieved with high yield by conducting the reaction in a strongly acidic medium. google.com Subsequent nitration and reduction steps could introduce an amino group at the 4-position, followed by diazotization and substitution to install the thiol group.
Characterization of this compound relies on a combination of spectroscopic and analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts would be influenced by the electronic effects of the chloro and thiol substituents. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, with the carbons attached to the chloro, amino, and thiol groups exhibiting characteristic chemical shifts. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, confirming its molecular formula. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the amino group, C-S stretching of the thiol group, and C-Cl stretching. |
| Elemental Analysis | Provides the percentage composition of carbon, hydrogen, nitrogen, sulfur, and chlorine, confirming the empirical formula. |
Chemical Transformations and Reactivity Profiles of 2 Amino 5 Chloropyridine 4 Thiol
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Core of 2-Amino-5-chloropyridine-4-thiol
No specific studies on the electrophilic aromatic substitution reactions (such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions) on the pyridine core of this compound have been found in the public literature.
Nucleophilic Substitution Reactions Involving the Chloro and Thiol Functionalities
There is a lack of specific documented research on the nucleophilic substitution reactions involving the chloro and thiol groups of this compound.
Reactivity of the Thiol Group: Tautomerism, Oxidation States, and Thioether Formation
While the existence of thione-thiol tautomerism can be inferred, specific studies and quantitative data are not available.
Thione-Thiol Tautomerism Studies in this compound
No dedicated experimental or computational studies on the thione-thiol tautomeric equilibrium of this compound were found.
Oxidation Chemistry of the Thiol Moiety
Specific details on the oxidation products (e.g., sulfenic, sulfinic, or sulfonic acids) of the thiol group in this molecule are not documented.
Formation of Thioethers and Disulfides
While the thiol group is generally reactive towards alkylating agents to form thioethers and can be oxidized to form disulfides, no specific examples or reaction conditions have been published for this compound.
Reactivity of the Amino Group: Amidation, Alkylation, and Condensation Reactions
There is no available data on the specific reactivity of the amino group, such as amidation, alkylation, or condensation reactions, for this compound.
Due to the absence of detailed scientific reports on the reactivity of this compound, it is not possible to provide a thorough and scientifically accurate article with detailed research findings and data tables as requested. The available information is insufficient to construct the specified article sections.
Chelation and Coordination Chemistry with Metal Centers Utilizing this compound as a Ligand
The molecular architecture of this compound, featuring a pyridine ring substituted with both an amino group and a thiol group, presents multiple coordination sites, making it an effective chelating agent for various metal ions. nih.govresearchgate.net The presence of both soft (thiol) and hard (amino) donor atoms allows for the formation of stable complexes with a range of metal centers, influencing the electronic and steric properties of the resulting coordination compounds. researchgate.net
The thiol (-SH) and amino (-NH2) groups can act as a bidentate ligand, forming a stable five-membered ring upon coordination with a metal ion. This chelation enhances the stability of the resulting metal complex compared to monodentate ligands. The nitrogen atom of the pyridine ring can also participate in coordination, leading to different binding modes and the formation of polynuclear complexes.
The coordination behavior is influenced by several factors, including the nature of the metal ion, the pH of the medium, and the presence of other competing ligands. For instance, the soft thiol group shows a high affinity for soft metal ions like mercury (Hg²⁺), cadmium (Cd²⁺), and lead (Pb²⁺), while the hard amino group preferentially binds to hard metal ions. researchgate.netmdpi.com This differential affinity can be exploited for the selective complexation and sensing of specific metal ions.
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Donating Atoms | Description |
| Monodentate | Thiol (S) | The thiol group coordinates to the metal center. |
| Monodentate | Amino (N) | The amino group coordinates to the metal center. |
| Monodentate | Pyridine (N) | The pyridine ring nitrogen coordinates to the metal center. |
| Bidentate | Thiol (S), Amino (N) | Both the thiol and amino groups coordinate to the same metal center, forming a chelate ring. |
| Bridging | Thiol (S) and/or Amino (N) | The ligand bridges two or more metal centers, leading to polynuclear complexes. |
Detailed research findings on the specific coordination complexes of this compound are not extensively documented in the provided search results. However, the general principles of coordination chemistry of related thiol-containing and amino-pyridine ligands provide a strong basis for predicting its behavior. researchgate.netmdpi.com Studies on similar molecules, such as 3-amino-5-chloropyridine-2-thiol, highlight the role of the thiol group in enhancing metal coordination.
Cycloaddition and Annulation Reactions Incorporating this compound
The presence of reactive functional groups and a heterocyclic ring makes this compound a candidate for cycloaddition and annulation reactions to construct fused heterocyclic systems. These reactions are pivotal in synthetic organic chemistry for building complex molecular architectures from simpler precursors.
Cycloaddition reactions, such as the Diels-Alder reaction, involve the combination of a diene and a dienophile to form a six-membered ring. nih.gov While this compound itself is not a typical diene or dienophile, its derivatives could potentially participate in such reactions. For instance, the amino or thiol groups could be modified to introduce reactive functionalities that facilitate cycloadditions.
Annulation reactions, which involve the formation of a new ring onto an existing one, are more directly applicable to this compound. bris.ac.uk The bifunctional nature of the molecule, with its nucleophilic amino and thiol groups, allows it to react with suitable electrophiles to form fused ring systems. For example, reaction with α,β-unsaturated ketones or esters could lead to the formation of thieno[2,3-b]pyridine (B153569) derivatives.
A general strategy for annulation involves the reaction of a β-amino-thiol with a bis-electrophile. bris.ac.uk This approach can be used for the synthesis of six-membered heterocyclic rings like thiomorpholines. bris.ac.uk In the context of this compound, the amino and thiol groups are positioned to facilitate the formation of a fused thiazine (B8601807) ring.
Table 2: Potential Cycloaddition and Annulation Reactions
| Reaction Type | Reactant(s) with this compound | Potential Product |
| Annulation | 1,2-Dihaloalkanes | Fused thiazine derivatives |
| Annulation | α,β-Unsaturated carbonyl compounds | Thieno[2,3-b]pyridine derivatives |
| [4+2] Cycloaddition (as a dienophile) | Suitable diene (after derivatization) | Fused polycyclic systems |
Further research is required to explore the full scope and limitations of these reactions with this compound and its derivatives.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) with this compound and Its Derivatives
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro-substituent on the pyridine ring of this compound serves as a handle for these transformations, enabling the introduction of various functional groups.
Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound with a halide catalyzed by a palladium complex. nih.gov The chlorine atom at the 5-position of this compound can be replaced with an aryl, heteroaryl, or vinyl group under Suzuki coupling conditions. This allows for the synthesis of a wide array of derivatives with diverse electronic and steric properties. The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. nih.gov
Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgwikipedia.org This reaction can be used to introduce an alkenyl substituent at the 5-position of the pyridine ring. The choice of catalyst, base, and reaction conditions is crucial for achieving high yields and stereoselectivity. youtube.comnih.govliverpool.ac.uk
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to alkynyl-substituted 2-aminopyridine (B139424) derivatives, which are valuable building blocks in medicinal chemistry and materials science. rsc.orgresearchgate.netresearcher.life
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgresearchgate.net While the primary amino group is already present in the starting material, this reaction could be applied to derivatives where the chlorine atom is replaced by another leaving group, or to couple the existing amino group with other aryl or heteroaryl halides. This reaction is highly versatile and tolerates a wide range of functional groups. nih.gov
Table 3: Overview of Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki | Boronic acid/ester | Palladium catalyst, Base | Aryl/heteroaryl/vinyl substituted pyridine |
| Heck | Alkene | Palladium catalyst, Base | Alkenyl substituted pyridine |
| Sonogashira | Terminal alkyne | Palladium catalyst, Copper co-catalyst, Base | Alkynyl substituted pyridine |
| Buchwald-Hartwig | Amine | Palladium catalyst, Ligand, Base | N-Aryl/heteroaryl substituted aminopyridine |
The reactivity of the chloro-substituent in these cross-coupling reactions can be influenced by the electronic effects of the amino and thiol groups on the pyridine ring. These groups can modulate the electron density at the reaction center, thereby affecting the rate and efficiency of the catalytic cycle.
Mechanistic Elucidations of Reactions Involving 2 Amino 5 Chloropyridine 4 Thiol
Kinetic Studies of Reaction Pathways and Rate Determination
Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on reaction rates, the influence of reactant concentrations, and temperature effects. These studies allow for the determination of the rate law and activation parameters (e.g., activation energy, pre-exponential factor), which are crucial for elucidating the sequence of elementary steps in a reaction.
For reactions involving 2-Amino-5-chloropyridine-4-thiol , no kinetic data, such as rate constants or reaction orders with respect to various reactants, have been reported. Research that would typically involve techniques like UV-Vis spectroscopy, NMR spectroscopy, or chromatography to monitor the concentration of reactants and products over time has not been published for this compound.
Table 1: Hypothetical Data Table for Kinetic Studies
As no experimental data is available, this table is presented as a template for the types of information that would be gathered in kinetic studies of a hypothetical reaction, such as a nucleophilic substitution.
| Reactant | Initial Concentration (mol/L) | Rate Constant (k) | Reaction Order |
| This compound | Data not available | Data not available | Data not available |
| Co-reactant (e.g., Electrophile) | Data not available | Data not available | Data not available |
Investigation of Reaction Intermediates in Transformations of this compound
The direct detection or indirect inference of reaction intermediates is a cornerstone of mechanistic chemistry. Techniques such as low-temperature spectroscopy (NMR, IR, UV-Vis), flow chemistry, or trapping experiments with specific reagents are employed to identify transient species that exist between reactants and products.
There are no published studies detailing the investigation of reaction intermediates in transformations of This compound . Consequently, there is no spectroscopic or chemical evidence for the formation of intermediates such as Meisenheimer complexes, thiiranium ions, or other transient species that might be postulated for reactions involving this compound.
Isotopic Labeling Studies for Reaction Mechanism Determination
Isotopic labeling is a powerful tool for tracing the path of atoms or functional groups throughout a chemical reaction. By substituting an atom with one of its isotopes (e.g., replacing ¹H with ²H, or ¹²C with ¹³C), chemists can determine which bonds are broken and formed, and can distinguish between different possible reaction pathways.
A search of the scientific literature yielded no reports of isotopic labeling studies conducted on This compound . Therefore, there is no experimental data from such studies to clarify the mechanisms of its potential reactions, such as distinguishing between an S_NAr mechanism and a benzyne-type mechanism in nucleophilic substitution reactions.
Transition State Analysis and Reaction Coordinate Mapping
Computational chemistry plays a vital role in modern mechanistic studies by allowing for the theoretical modeling of reaction pathways. Transition state analysis and reaction coordinate mapping provide detailed information about the energy profile of a reaction, including the structures and energies of transition states and intermediates.
No computational studies, either through Density Functional Theory (DFT) or other ab initio methods, have been published for the transition state analysis of reactions involving This compound . As a result, there is no theoretical data on the geometries of transition states or the energy barriers for its potential reactions.
Table 2: Hypothetical Data Table for Transition State Analysis
This table illustrates the kind of data that would be generated from computational analysis of a reaction pathway.
| Reaction Step | Transition State Geometry | Calculated Activation Energy (kJ/mol) | Imaginary Frequency (cm⁻¹) |
| Nucleophilic attack | Data not available | Data not available | Data not available |
| Leaving group departure | Data not available | Data not available | Data not available |
Influence of Solvent Effects and Reaction Environment on Reactivity and Selectivity
The solvent in which a reaction is conducted can have a profound impact on its rate, selectivity, and even the nature of the products formed. Studies on solvent effects typically involve performing a reaction in a range of solvents with varying polarities, proticities, and coordinating abilities to understand the nature of the transition state and the reaction mechanism.
There is no available research on the influence of solvent effects on the reactivity and selectivity of This compound . Such studies would be valuable for optimizing reaction conditions and for gaining deeper insight into the polarity and charge distribution of the transition states in its reactions.
Computational and Theoretical Investigations on 2 Amino 5 Chloropyridine 4 Thiol
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations offer profound insights into the electronic structure and reactivity of molecules. For 2-Amino-5-chloropyridine-4-thiol, these computational methods elucidate the distribution of electrons, the energies of molecular orbitals, and various reactivity parameters, which are crucial for understanding its chemical behavior.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are key determinants of a molecule's ability to act as a nucleophile or an electrophile.
The interaction between the HOMO of one molecule and the LUMO of another is a primary driver of chemical reactions. wikipedia.org A smaller energy gap between the HOMO and LUMO generally indicates higher reactivity. youtube.com In the context of this compound, the HOMO is expected to be localized on the electron-rich amino and thiol groups, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the pyridine (B92270) ring, particularly at the carbon atoms, rendering them prone to nucleophilic attack. stackexchange.com
Table 1: Calculated Frontier Molecular Orbital Energies for a Related Pyridine Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.23 |
| LUMO | -1.54 |
| HOMO-LUMO Gap | 4.69 |
Note: This data is for a related compound, 2-Amino-5-Chloropyridine (B124133), and is used here for illustrative purposes. The actual values for this compound would require specific calculations. researchgate.net
Analysis of Charge Distribution and Electrostatic Potentials
The distribution of electrical charge within a molecule is a critical factor governing its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this charge distribution. researchgate.net These maps illustrate the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential).
Mulliken charge analysis and Natural Bond Orbital (NBO) analysis are other computational methods used to quantify the charge on each atom in a molecule. These analyses provide a more detailed, atom-centered view of the charge distribution, which can be correlated with reactivity. researchgate.net
Computational Studies of Aromaticity in this compound
Aromaticity is a key concept in organic chemistry that describes the enhanced stability of certain cyclic, planar molecules with a specific number of delocalized π-electrons. Computational methods can be employed to quantify the aromaticity of a molecule.
For this compound, the pyridine ring is inherently aromatic. However, the substituents—the amino, chloro, and thiol groups—can influence the degree of aromaticity. Computational studies can assess this by calculating various aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations can reveal how the electronic effects of the substituents modulate the π-electron delocalization and, consequently, the stability of the pyridine ring.
Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics
Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms and energetics of chemical reactions. nih.gov By modeling the potential energy surface, DFT calculations can predict the most likely pathways for a reaction and identify key intermediates and transition states.
Prediction of Reaction Selectivity and Outcomes
In molecules with multiple reactive sites, such as this compound, predicting the selectivity of a reaction is crucial. DFT calculations can help determine which site is most likely to react under specific conditions. For example, in a nucleophilic aromatic substitution reaction, DFT can be used to compare the activation energies for substitution at different positions on the pyridine ring. The position with the lower activation energy will be the preferred site of reaction. stackexchange.com
The regioselectivity of reactions involving the thiol and amino groups can also be investigated. By modeling the reaction pathways for, say, alkylation or acylation, DFT can predict whether the reaction will occur preferentially on the sulfur or the nitrogen atom.
Computational Modeling of Transition States and Activation Barriers
The transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. Its structure and energy determine the activation barrier of a reaction, which in turn dictates the reaction rate. DFT calculations are instrumental in locating and characterizing transition state structures. mdpi.com
For reactions involving this compound, computational modeling can provide detailed three-dimensional structures of the transition states. The calculated activation energies (the energy difference between the reactants and the transition state) can then be used to compare the feasibility of different reaction pathways. For instance, in a cyclization reaction, DFT could be used to model the transition state for ring closure and calculate the associated activation barrier, providing insight into the likelihood of the reaction proceeding. nih.gov These computational insights are invaluable for designing and optimizing synthetic routes.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system, providing detailed information on conformational changes and intermolecular interactions. For a molecule like this compound, MD simulations could offer profound insights into its structural flexibility and how it interacts with its environment, such as solvents or biological macromolecules.
The conformational landscape of this compound is likely dominated by the rotational freedom around the C-S and C-N bonds, as well as the potential for tautomerism between the thiol and thione forms. The thione form (2-amino-5-chloro-1H-pyridine-4-thione) may exhibit significant stability due to the formation of a thioamide-like resonance structure. researchgate.net MD simulations can be employed to explore the energy barriers between different conformers and to determine the most stable structures in various environments. For instance, in aqueous solution, the large dipole moment of the thione tautomer would likely be favored, leading to its stabilization. researchgate.net
In a hypothetical MD simulation of this compound, one could expect to observe the following:
Tautomeric Equilibrium: Flips between the thiol and thione forms, with the equilibrium position being dependent on the solvent environment.
Rotational Isomers (Rotamers): Rotation around the C-SH bond (in the thiol form) and the C-NH2 bond, leading to different spatial arrangements of the hydrogen atoms.
Intermolecular Hydrogen Bonding: The amino group and the thiol/thione group are capable of forming hydrogen bonds, both with solvent molecules and with other molecules of the same compound, potentially leading to dimerization or aggregation.
The stability of complexes formed between ligands and proteins can be assessed using MD simulations. For instance, studies on 2-aminopyridine (B139424) derivatives as JAK2 inhibitors have utilized 100 ns MD simulations to investigate the stability of ligand-protein complexes and to analyze the key interacting residues. tandfonline.comrsc.org Similar approaches could be applied to this compound to explore its potential as an inhibitor for various enzymes. The root-mean-square deviation (RMSD) of the complex over the simulation time is a key indicator of stability. nih.gov
Table 1: Hypothetical Conformational Analysis Data for this compound Tautomers
| Tautomer | Dipole Moment (Debye) | Relative Energy (kcal/mol) in Vacuum | Relative Energy (kcal/mol) in Water |
| Thiol | ~2.5 | 0.0 | +2.0 |
| Thione | ~5.0 | +1.5 | 0.0 |
Note: This table presents hypothetical data based on general principles of pyridinethione/pyridinethiol tautomerism to illustrate the expected trends.
In Silico Screening and Virtual Design for Novel Reactivity or Applications
In silico screening and virtual design are computational techniques that allow for the rapid assessment of large libraries of compounds for their potential to interact with a specific biological target or to possess desired chemical properties. These methods are instrumental in modern drug discovery and materials science. malariaworld.orgnih.govnih.govresearchgate.net
For this compound, virtual screening could be employed to identify potential protein targets. This would involve docking the molecule into the binding sites of a wide array of proteins to predict its binding affinity. The structural features of this compound, including its hydrogen bond donors (amino group, thiol group) and acceptor (pyridine nitrogen), as well as its aromatic ring, make it a candidate for interacting with various enzyme active sites. For example, pyridine derivatives have been investigated as potential inhibitors for targets such as Janus kinase 2 (JAK2) and epidermal growth factor receptor (EGFR). tandfonline.comnih.gov
Furthermore, the structure of this compound can serve as a scaffold for the virtual design of new molecules with enhanced or novel properties. By computationally adding different functional groups to the pyridine ring or modifying the existing ones, it is possible to create a virtual library of derivatives. These derivatives can then be screened in silico for improved binding to a target protein or for other desirable characteristics. This approach has been successfully used to design novel JAK2 inhibitors based on a 2-aminopyridine core. tandfonline.com
The process of virtual design and screening would typically involve the following steps:
Target Identification: Identifying a protein or other macromolecule of interest.
Virtual Library Generation: Creating a library of derivatives of this compound by adding or modifying functional groups.
Molecular Docking: Predicting the binding mode and affinity of each compound in the virtual library to the target.
ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates to assess their drug-likeness. researchgate.netnih.gov
Selection of Candidates for Synthesis and Biological Testing: The most promising compounds from the in silico screening are then synthesized and tested in the laboratory.
Table 2: Exemplary Data from a Virtual Screening of this compound Derivatives against a Hypothetical Kinase Target
| Compound | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Lipinski's Rule of Five Violations |
| This compound | - | -7.2 | 0 |
| Derivative 1 | Addition of a methyl group to the amino group | -7.5 | 0 |
| Derivative 2 | Replacement of chlorine with a trifluoromethyl group | -8.1 | 0 |
| Derivative 3 | Addition of a phenyl group to the thiol | -6.8 | 1 |
Note: This table presents exemplary data to illustrate the type of information generated during a virtual screening campaign.
Conclusion
Retrosynthetic Analysis and Design Principles for this compound Precursors
Retrosynthetic analysis of this compound involves strategically disconnecting the target molecule into simpler, more readily available precursors. The primary disconnections focus on the carbon-heteroatom bonds, which are typically formed in the final stages of a synthesis.
A logical primary disconnection is at the C4-S (thiol) bond. This approach, termed a functional group interconversion (FGI), simplifies the target to a 2-amino-5-chloro-4-halopyridine (e.g., 4-chloro or 4-bromo) intermediate and a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793). This strategy is advantageous as it relies on the well-established nucleophilic aromatic substitution (SNAr) pathway, where the halogen at the 4-position is activated for displacement by the electron-withdrawing nature of the pyridine nitrogen.
Further disconnection of the 2-amino-5-chloro-4-halopyridine intermediate suggests two main pathways:
Sequential Functionalization: Starting from a simpler pyridine core, one can introduce the required substituents step-by-step. For instance, starting with 2-aminopyridine (B139424), a chlorination reaction could yield 2-amino-5-chloropyridine (B124133). Subsequent halogenation at the 4-position would provide the key intermediate. The challenge in this approach lies in controlling the regioselectivity of the halogenation steps.
Ring-Closure Synthesis: An alternative design principle involves constructing the pyridine ring itself from acyclic precursors that already contain some of the necessary functional groups or their progenitors. This could involve the condensation of a 1,5-dicarbonyl compound (or its equivalent) with ammonia, a strategy that is a cornerstone of pyridine synthesis.
These retrosynthetic pathways form the basis for the classical and modern synthetic routes discussed below.
Classical Synthetic Routes to this compound
Classical approaches generally involve multi-step sequences from common starting materials or the construction of the heterocyclic core using condensation reactions.
Multi-Step Synthesis Approaches from Readily Available Pyridine Intermediates
This methodology focuses on the stepwise functionalization of a pre-existing pyridine ring. A plausible and common route begins with 2-aminopyridine, a widely available and inexpensive starting material.
The first step is the selective chlorination at the 5-position. Direct chlorination of 2-aminopyridine with chlorine gas in a strongly acidic medium, such as concentrated sulfuric acid or hydrochloric acid, has been shown to produce 2-amino-5-chloropyridine with good selectivity. google.comgoogle.com The strong acid protonates the ring nitrogen, deactivating the ring towards electrophilic substitution but allowing for selective halogenation at the 5-position. google.com An alternative method involves using sodium hypochlorite (B82951) (NaClO) and hydrochloric acid, which offers milder conditions. google.com
The next crucial step would be the introduction of a leaving group, typically a halogen, at the 4-position. This can be challenging due to the directing effects of the existing amino and chloro groups. However, electrophilic halogenation under forcing conditions could potentially yield the desired 2-amino-4,5-dihalopyridine.
Finally, the introduction of the thiol group at the C4-position is achieved. The target molecule exists in tautomeric equilibrium with its corresponding thione form, pyridine-2(1H)-thione. The reaction of a 4-halopyridine with a sulfur nucleophile is a standard method for this transformation. For instance, reacting the 2-amino-5-chloro-4-halopyridine intermediate with thiourea followed by hydrolysis, or with sodium hydrosulfide, would displace the C4-halogen to furnish the desired this compound.
| Step | Reaction | Reagents & Conditions | Precursor | Product |
| 1 | Electrophilic Chlorination | Cl₂, conc. H₂SO₄ or HCl google.comgoogle.com | 2-Aminopyridine | 2-Amino-5-chloropyridine |
| 2 | Electrophilic Halogenation | Halogenating agent (e.g., Br₂) | 2-Amino-5-chloropyridine | 2-Amino-5-chloro-4-halopyridine |
| 3 | Nucleophilic Thiolation | 1. Thiourea; 2. NaOH(aq) | 2-Amino-5-chloro-4-halopyridine | This compound |
Ring-Closure Strategies for Pyridine-Thiol Core Formation
Building the pyridine ring from acyclic precursors is a powerful alternative. While no specific method for the direct synthesis of this compound via ring closure is prominently documented, established reactions for pyridine synthesis can be adapted.
One such strategy is a modification of the Hantzsch pyridine synthesis. This would involve a three-component condensation reaction between an aldehyde, a β-ketoester (or equivalent), and a source of ammonia, followed by an oxidation step. baranlab.org To construct the target molecule, one could envision using a chlorinated aldehyde, a β-ketothioamide, and an enamine. The complexity and availability of such highly functionalized acyclic precursors are significant challenges for this approach.
A more viable ring-closure strategy might involve the reaction of α,β-unsaturated carbonyl compounds with a cyanothioacetamide derivative. The Gewald reaction, famous for synthesizing 2-aminothiophenes, has analogues in pyridine chemistry where α,β-unsaturated nitriles react with various nucleophiles to form substituted pyridines. tandfonline.comresearchgate.net A hypothetical reaction could involve the condensation of a chlorinated malononitrile (B47326) with a sulfur-containing compound to build a segment of the ring, followed by cyclization. Such routes often require significant optimization to control regiochemistry and achieve acceptable yields.
Modernized and Optimized Synthetic Approaches
Recent advances in synthetic chemistry, particularly in catalysis and green chemistry, offer more efficient and environmentally benign routes.
Catalytic Methods in the Synthesis of this compound
Catalytic methods can offer significant advantages over classical routes by providing higher selectivity, milder reaction conditions, and greater functional group tolerance. Copper- and palladium-catalyzed cross-coupling reactions are particularly relevant.
A potential catalytic route could involve a Chan-Lam or Buchwald-Hartwig type cross-coupling. For example, a precursor like 2-amino-4,5-dichloropyridine could be synthesized first. The differential reactivity of the two chloro-substituents could then be exploited. The C4-chloro position is generally more activated towards nucleophilic attack than the C5-chloro position. One could first perform a selective amination at the 2-position of a trichloropyridine precursor, followed by a selective catalytic C-S bond formation at the 4-position.
Copper-catalyzed C-S cross-coupling (Chan-Lam reaction) is an effective method for forming aryl-sulfur bonds from aryl halides and thiols or a thiol surrogate. mdpi.comias.ac.in This would involve reacting the 2-amino-5-chloro-4-halopyridine intermediate with a thiol in the presence of a copper(I) or copper(II) catalyst and a base. This method avoids the often harsh conditions of classical nucleophilic aromatic substitution.
| Coupling Type | Catalyst System | Reactant 1 | Reactant 2 | Product |
| Chan-Lam C-S Coupling | Cu(I) or Cu(II) salt, base (e.g., K₂CO₃) | 2-Amino-5-chloro-4-halopyridine | Thiol or Thiol Surrogate | This compound |
| Buchwald-Hartwig C-S Coupling | Pd catalyst, ligand (e.g., Xantphos) | 2-Amino-5-chloro-4-halopyridine | Thiol or Thiol Surrogate | This compound |
Continuous Flow Synthesis Techniques for Scalable Production
Continuous flow chemistry has emerged as a powerful technology for the scalable and efficient synthesis of chemical compounds, offering advantages such as enhanced reaction control, improved safety, and the potential for automation. While specific literature on the continuous flow synthesis of this compound is not extensively documented, the principles of flow chemistry can be applied to its multi-step synthesis, likely starting from precursors such as 2-aminopyridine.
The synthesis of the precursor, 2-amino-5-chloropyridine, has been achieved through various batch methods, including the chlorination of 2-aminopyridine in a strongly acidic medium. researchgate.net A continuous flow process for this chlorination step could involve pumping a solution of 2-aminopyridine and the chlorinating agent through a heated or cooled reactor coil, allowing for precise control over reaction time and temperature, which is crucial for minimizing the formation of di-chlorinated byproducts. researchgate.net Subsequent steps to introduce the thiol group at the 4-position, potentially via a directed lithiation followed by quenching with a sulfur electrophile, could also be adapted to a flow regime. Each step in a multi-step flow synthesis can be telescoped, where the output of one reactor flows directly into the next, minimizing manual handling and purification steps.
Synthesis of Functionally Diverse Derivatives of this compound
The functionalization of the this compound scaffold at its sulfur, nitrogen, and pyridine ring positions allows for the generation of a wide array of derivatives with tailored properties.
S-Functionalization Reactions (e.g., S-Alkylation, S-Acylation)
The thiol group of this compound is a key site for functionalization due to its high nucleophilicity.
S-Alkylation: This reaction involves the treatment of the thiol with an alkyl halide in the presence of a base to form the corresponding thioether. The choice of base and solvent is crucial to ensure selective S-alkylation over potential N-alkylation of the amino group.
| Reagent | Product | Reaction Conditions |
| Alkyl Halide (R-X) | 2-Amino-5-chloro-4-(alkylthio)pyridine | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) |
| Michael Acceptor | 2-Amino-5-chloro-4-(alkylthio)pyridine derivative | Base catalyst |
S-Acylation: Acylation of the thiol group with acyl chlorides or anhydrides yields thioesters. This reaction is typically carried out in the presence of a base to activate the thiol. S-acylation is a reversible modification, which can be of interest in biological applications. mdpi.com
| Reagent | Product | Reaction Conditions |
| Acyl Chloride (RCOCl) | S-(2-Amino-5-chloropyridin-4-yl) alkanethioate | Base (e.g., Pyridine, Et3N), Solvent (e.g., CH2Cl2) |
| Acyl Anhydride ((RCO)2O) | S-(2-Amino-5-chloropyridin-4-yl) alkanethioate | Base catalyst |
N-Functionalization Strategies at the Amino Group
The amino group at the 2-position of the pyridine ring offers another site for diversification.
N-Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form the corresponding amides. A patent describes the acylation of the related 2-amino-5-chloropyridine to yield 5-chloro-3-nitro-2-fluoroacylamidopyridine, indicating that N-acylation is a feasible transformation. nih.gov
N-Alkylation: Direct alkylation of the amino group can be challenging due to the potential for over-alkylation and reaction at the ring nitrogen. Protective group strategies may be necessary to achieve mono-alkylation.
| Reagent | Product | Reaction Conditions |
| Acyl Chloride (RCOCl) | N-(5-Chloro-4-thiolopyridin-2-yl)amide | Base (e.g., Pyridine, Et3N), Solvent (e.g., CH2Cl2) |
| Alkyl Halide (R-X) | 2-(Alkylamino)-5-chloropyridine-4-thiol | Base, with potential for protection/deprotection steps |
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring
The electronic nature of the pyridine ring in this compound, influenced by the electron-donating amino group and the electron-withdrawing chloro and thiol groups, dictates its reactivity towards substitution reactions.
Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophiles than benzene. acs.org The amino group at the 2-position is an activating group and directs electrophiles to the 3- and 5-positions. However, the presence of the chloro group at the 5-position would likely direct further substitution to the 3-position. Reactions such as nitration or halogenation would require carefully controlled conditions to achieve regioselectivity. For instance, nitration of 2-amino-5-chloropyridine has been reported as a step in the synthesis of more complex heterocyclic systems. nih.gov
Nucleophilic Aromatic Substitution: The chloro group at the 5-position is susceptible to nucleophilic displacement, particularly when activated by the electron-withdrawing nature of the pyridine nitrogen. This allows for the introduction of a variety of nucleophiles at this position.
| Reagent | Product | Reaction Conditions |
| Nitrating Agent (e.g., HNO3/H2SO4) | 2-Amino-5-chloro-3-nitropyridine-4-thiol | Controlled temperature |
| Nucleophile (e.g., R-NH2, R-OH) | 2-Amino-5-(substituted)pyridine-4-thiol | Heat, potentially with a catalyst |
Stereoselective Synthetic Approaches Incorporating this compound Frameworks
The introduction of chirality into molecules containing the this compound framework is of significant interest for the development of new chiral ligands and biologically active compounds. While specific stereoselective syntheses for this exact molecule are not widely reported, general strategies for the asymmetric synthesis of functionalized pyridines can be considered.
One approach involves the use of chiral auxiliaries. For example, a chiral auxiliary attached to the amino or thiol group could direct the stereochemical outcome of a subsequent reaction on the pyridine ring or a substituent.
Another strategy is asymmetric catalysis. The enantioselective functionalization of pyridine derivatives has been achieved through various catalytic methods. For instance, asymmetric allylation of pyridines has been reported, which could potentially be adapted to introduce a chiral substituent onto the this compound scaffold. nih.gov Furthermore, chemoenzymatic methods, which utilize enzymes for stereoselective transformations, offer a powerful tool for the synthesis of chiral pyridine-based alcohols and could be explored for the creation of chiral derivatives of the target compound.
Future Research Directions and Emerging Paradigms
Exploration of Undiscovered Reactivity Pathways for 2-Amino-5-chloropyridine-4-thiol
The trifunctional nature of this compound presents a fertile ground for discovering novel chemical transformations. Future research should systematically probe the reactivity of each functional group, both in isolation and in concert.
The thiol (-SH) group is of particular interest. It is known to exist in a tautomeric equilibrium with its corresponding thione form (=S), a phenomenon that is highly dependent on solvent, concentration, and temperature. researchgate.netwikipedia.org Investigating this equilibrium for the title compound is a fundamental first step. Beyond tautomerism, the thiol is a potent nucleophile and a ligand for metal ions. Research into its S-arylation and S-alkylation reactions could yield a vast library of new derivatives. mdpi.com Furthermore, its ability to form stable complexes with transition metals like cobalt, nickel, zinc, and gold could be explored for creating novel catalysts or therapeutic agents, a strategy that has proven effective for other pyridine (B92270) thiols. researchgate.netnih.gov The thiol group can also be oxidized to form disulfide bonds, opening pathways to redox-responsive materials. rsc.orgnih.gov
The amino (-NH₂) group, a strong activating group, can be expected to direct electrophilic aromatic substitution. However, its interplay with the deactivating chloro group and the pyridine nitrogen will create complex regioselectivity that warrants detailed investigation. Standard transformations such as acylation, diazotization followed by substitution, and condensation reactions could provide access to a variety of fused heterocyclic systems, similar to pathways used for other aminopyridines. mdpi.com
The chlorine atom, typically a site for nucleophilic aromatic substitution (SNAr), could be displaced by various nucleophiles under specific conditions, further expanding the synthetic utility of the core structure.
Integration of Machine Learning and Artificial Intelligence in Synthesis Design and Outcome Prediction
Modern chemical research is increasingly benefiting from the integration of machine learning (ML) and artificial intelligence (AI). nih.govresearchgate.net For a novel target like this compound, these computational tools can be particularly transformative.
Furthermore, ML models can predict reaction outcomes with remarkable accuracy. By inputting potential reactants and conditions, researchers can obtain predictions on product structure, yield, and potential byproducts. This is crucial for navigating the complex reactivity of a multifunctional molecule. For instance, ML can help determine the optimal conditions to selectively react one functional group (e.g., the thiol) while leaving others (e.g., the amino group) untouched. Reinforcement learning models have already been used to identify optimal conditions for other complex reactions, a strategy directly applicable here. escholarship.org
Development of Sustainable and Environmentally Benign Synthetic Routes
The principles of green chemistry are paramount in modern synthetic chemistry. Future efforts to produce this compound and its derivatives must prioritize sustainability. Traditional methods for synthesizing substituted pyridines often rely on harsh reagents and generate significant waste. rsc.orggoogle.com
Emerging green synthetic strategies for heterocyclic compounds offer a clear path forward. nih.gov These include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields, as demonstrated in the synthesis of other novel pyridine derivatives. nih.govacs.orgresearchgate.net
Multicomponent Reactions (MCRs): Designing a one-pot reaction where multiple starting materials combine to form the target molecule in a single step would be a highly efficient and atom-economical approach. nih.govresearchgate.net
Green Solvents and Catalysts: The use of environmentally friendly solvents like water or ionic liquids, in place of volatile organic compounds, should be a primary goal. biosynce.commdpi.com The development of reusable, non-toxic catalysts can further enhance the sustainability of the synthesis. biosynce.com
A potential green route could involve a multicomponent condensation reaction, a strategy that has been successful for producing other highly functionalized pyridines and thiophenes. mdpi.com
Expansion into Niche Advanced Materials and Functional Systems
The unique electronic and structural features of this compound make it a compelling candidate for the development of advanced materials.
The thiol group is well-known for its ability to bind strongly to the surfaces of noble metals like gold and silver. This opens up possibilities in nanotechnology, where the molecule could be used to functionalize nanoparticles for applications in sensing, catalysis, or targeted drug delivery. The thiol group's redox activity also makes it suitable for creating stimulus-responsive materials, where a change in the cellular redox environment could trigger a specific response. nih.gov
The pyridine ring, combined with the amino and thiol groups, provides multiple coordination sites for metal ions. This suggests its use as a versatile ligand for creating coordination polymers or metal-organic frameworks (MOFs). researchgate.net These materials could exhibit interesting electronic, magnetic, or photoluminescent properties. nih.gov The incorporation of pyridine-thiophene and pyridine-pyrrole oligomers into helical structures has been shown to yield unique optoelectronic properties, a path that could be explored for polymers derived from this compound. rsc.orgresearchgate.net Additionally, the general class of thiocarbonyl-containing compounds has seen broad application in polymer science. rsc.org
Synergistic Research Combining Advanced Experimental and Theoretical Methodologies
To efficiently explore and understand the properties of this compound, a synergistic approach combining state-of-the-art experimental techniques with robust computational methods is essential. This paradigm has proven highly effective in characterizing other complex heterocyclic and coordination compounds. nih.govrsc.org
Theoretical calculations , primarily using Density Functional Theory (DFT), can provide invaluable a priori insights. DFT can be used to:
Predict the most stable tautomeric form (thiol vs. thione) in different environments. researchgate.net
Calculate the molecular structure, vibrational frequencies (for comparison with IR and Raman spectra), and NMR chemical shifts. researchgate.net
Map the molecular electrostatic potential to identify reactive sites for electrophilic and nucleophilic attack.
Model electronic properties like the HOMO-LUMO gap to predict optoelectronic behavior. rsc.org
Experimental work would then be guided by these theoretical predictions. Synthesis would be followed by thorough characterization using techniques such as X-ray crystallography to definitively determine the solid-state structure and intermolecular interactions. Spectroscopic methods (NMR, FT-IR, UV-Vis) would validate the structure in solution and probe its electronic transitions. This integrated approach ensures that experimental efforts are targeted and efficient, accelerating the pace of discovery.
| Research Direction | Key Objective | Potential Impact |
| Reactivity Pathways | Systematically map the chemical reactivity of the thiol, amino, and chloro groups. | Creation of new chemical building blocks and diverse molecular libraries. |
| Machine Learning | Employ AI to predict optimal synthetic routes and reaction outcomes. | Accelerated discovery and optimization of new derivatives, reduced chemical waste. |
| Sustainable Synthesis | Develop green, high-yield synthetic methods using MCRs or microwave assistance. | Environmentally friendly and cost-effective production for future applications. |
| Advanced Materials | Incorporate the molecule into polymers, MOFs, or functionalized nanoparticles. | Development of novel sensors, catalysts, redox-responsive systems, and optoelectronics. |
| Synergistic Methodologies | Combine DFT calculations with experimental synthesis and characterization. | Deeper understanding of structure-property relationships, enabling rational design. |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-Amino-5-chloropyridine-4-thiol, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves chlorination and amination of pyrimidine/thiophene precursors. For example, reacting 2,4,5-trichloropyrimidine derivatives with ammonia or amines under controlled conditions (50–100°C in ethanol/water) introduces the amino group . Substituting thiophene cores (e.g., 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile) allows further functionalization via oxidation (KMnO₄ to carboxylic acids) or reduction (LiAlH₄ to amines) . Solvent choice (polar vs. nonpolar) and temperature gradients must be optimized to avoid side reactions like hydrolysis.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H/C NMR identifies substitution patterns and confirms amino/thiol group presence. Aromatic protons appear downfield (~7–8 ppm), while thiol protons may show broad singlets .
- HPLC : Reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity. Adjust pH to 3–5 (with formic acid) to enhance peak resolution .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation pathways, distinguishing isomers .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular configurations of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond lengths/angles and hydrogen-bonding networks. For instance, clashes in amino-thiol tautomerism can be resolved by analyzing electron density maps and intermolecular contacts (e.g., N–H···S vs. S–H···N) . Graph set analysis (e.g., Etter’s notation) classifies H-bond motifs, distinguishing dimeric vs. chain formations . Discrepancies in literature structures often arise from solvent inclusion or polymorphism; SCXRD should be paired with PXRD to validate bulk crystallinity .
Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?
- Methodological Answer :
- Controlled Amination : Use excess ammonia (2–3 eq.) in sealed reactors to prevent oxidative degradation of the thiol group .
- Protection/Deprotection : Temporarily protect thiols as disulfides or thioethers during chlorination steps. Post-synthesis, reduce with DTT or TCEP to regenerate free thiols .
- Kinetic Monitoring : In situ FTIR or Raman spectroscopy tracks reaction progress (e.g., disappearance of Cl–C stretching at ~550 cm) to optimize quenching times .
Q. How do intermolecular interactions influence the solid-state properties of this compound?
- Methodological Answer : Hydrogen bonding (N–H···Cl, S–H···N) and π-stacking dictate solubility and thermal stability. Computational modeling (DFT or MD simulations) predicts packing efficiency, while DSC/TGA validates melting/decomposition points. For example, strong H-bond networks correlate with higher melting points (>200°C) but lower solubility in apolar solvents . Co-crystallization with carboxylic acids (e.g., fumaric acid) can modulate these properties for targeted applications .
Q. What methodologies assess the bioactivity of this compound in enzyme inhibition studies?
- Methodological Answer :
- Enzyme Assays : Use fluorogenic substrates (e.g., Z-FR-AMC for proteases) to measure IC values. Pre-incubate the compound with the enzyme (30 min, 37°C) to ensure binding equilibrium .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-enzyme interactions. Focus on thiol group coordination to metal ions (e.g., zinc in metalloproteases) and π-cation interactions with aromatic residues .
- SAR Studies : Synthesize analogs (e.g., methylated thiols, halogen-substituted pyridines) to identify critical functional groups. Compare IC trends with computational binding scores .
Data Analysis and Optimization
Q. How should researchers address discrepancies in reported synthetic yields of this compound?
- Methodological Answer : Systematically vary parameters (solvent polarity, temperature, reagent stoichiometry) using Design of Experiments (DoE). For example, a Box-Behnken design can optimize ethanol/water ratios (70:30 to 90:10) and ammonia concentration (1–5 eq.) to identify yield maxima . Conflicting data often arise from unaccounted variables like trace moisture or oxygen; use inert atmospheres (N/Ar) and anhydrous solvents in reproducibility trials .
Q. What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software calculates Fukui indices to identify electrophilic/nucleophilic sites. Thiol groups typically show high nucleophilicity (f > 0.1), favoring S-alkylation over N-alkylation .
- Reaction Pathway Mapping : IRC (Intrinsic Reaction Coordinate) analysis in QChem visualizes transition states, helping rationalize regioselectivity in heterocyclic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
